molecular formula C5H11O3PS2 B13037880 Dimethyl2-(1,3-Dithiole)phosphonate

Dimethyl2-(1,3-Dithiole)phosphonate

Cat. No.: B13037880
M. Wt: 214.2 g/mol
InChI Key: IKMWQJFOJQJJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(1,3-Dithiol-2-ylidene)phosphonate
  • Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate

Uniqueness

Dimethyl 2-(1,3-Dithiole)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes and its reactivity make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H11O3PS2

Molecular Weight

214.2 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,3-dithiolane

InChI

InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3

InChI Key

IKMWQJFOJQJJJM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1SCCS1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.